

"2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile" molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
Cat. No.:	B1290603

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile**, a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document details the molecular structure, physicochemical properties, and experimental protocols related to its synthesis and application. Furthermore, it contextualizes the compound's relevance by illustrating the EGFR signaling pathway, a critical target in oncology.

Molecular Structure and Physicochemical Properties

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is a substituted benzonitrile featuring an amino group and two methoxyethoxy side chains. These functional groups contribute to its utility as a versatile precursor in pharmaceutical synthesis.[\[1\]](#)

Below is a diagram of its molecular structure.

Caption: 2D Molecular Structure of **2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile**

Quantitative Data Summary

The key physicochemical properties of **2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	950596-58-4	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₄	[1] [2]
Molecular Weight	266.29 g/mol	[1]
Appearance	Pale yellow powder/solid	[3]
Melting Point	73 to 77 °C	[2]
Purity	≥97%	[2]
Solubility	Sparingly soluble in water	[1]
Storage	Keep in a cool, dry place	-

Experimental Protocols

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is a crucial intermediate in the synthesis of Erlotinib.[\[4\]](#) The following protocols are based on procedures outlined in patent literature for the synthesis of this intermediate and its subsequent conversion.

Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

The synthesis involves a two-step process starting from 3,4-bis(2-methoxyethoxy)benzonitrile: nitration followed by reduction.

Step 1: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile This step introduces a nitro group at the 2-position of the benzene ring.

- Materials:

- 3,4-bis(2-methoxyethoxy)benzonitrile
- Concentrated Nitric Acid
- Glacial Acetic Acid

- Procedure:

- Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile in glacial acetic acid in a reaction vessel equipped with a stirrer and cooling bath.
- Cool the mixture to 0 °C.
- Slowly add concentrated nitric acid dropwise to the solution while maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

Step 2: Reduction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile This step reduces the nitro group to an amino group to yield the final product.

- Materials:

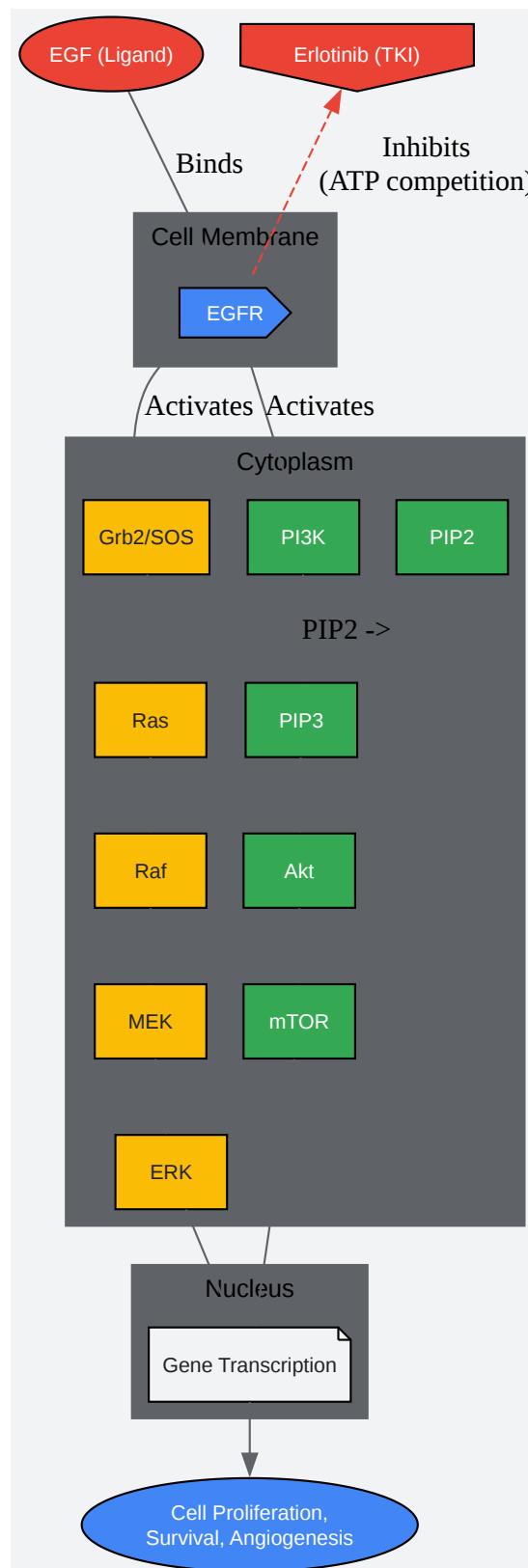
- 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile
- Palladium on Carbon (Pd/C) catalyst
- Ammonium formate

- Isopropanol and Water
- Procedure:
 - To a flask containing Pd/C, add a solution of ammonium formate in water.
 - Stir the mixture briefly to activate the catalyst.
 - Add a solution of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile in isopropanol to the flask.
 - Stir the reaction mixture at room temperature. The reduction is typically rapid.[\[5\]](#)
 - Monitor the reaction by TLC until the starting material is consumed.
 - Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
 - Wash the filter cake with isopropanol and ethyl acetate.
 - Evaporate the filtrate under reduced pressure.
 - Extract the residue with ethyl acetate and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford **2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile**.[\[5\]](#)

Use in Erlotinib Synthesis

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is a direct precursor to Erlotinib via reaction with 3-ethynylaniline and a formylating agent.

- Materials:
 - **2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile**
 - 3-ethynylaniline hydrochloride
 - Formamidine acetate
 - Trifluoroacetic acid

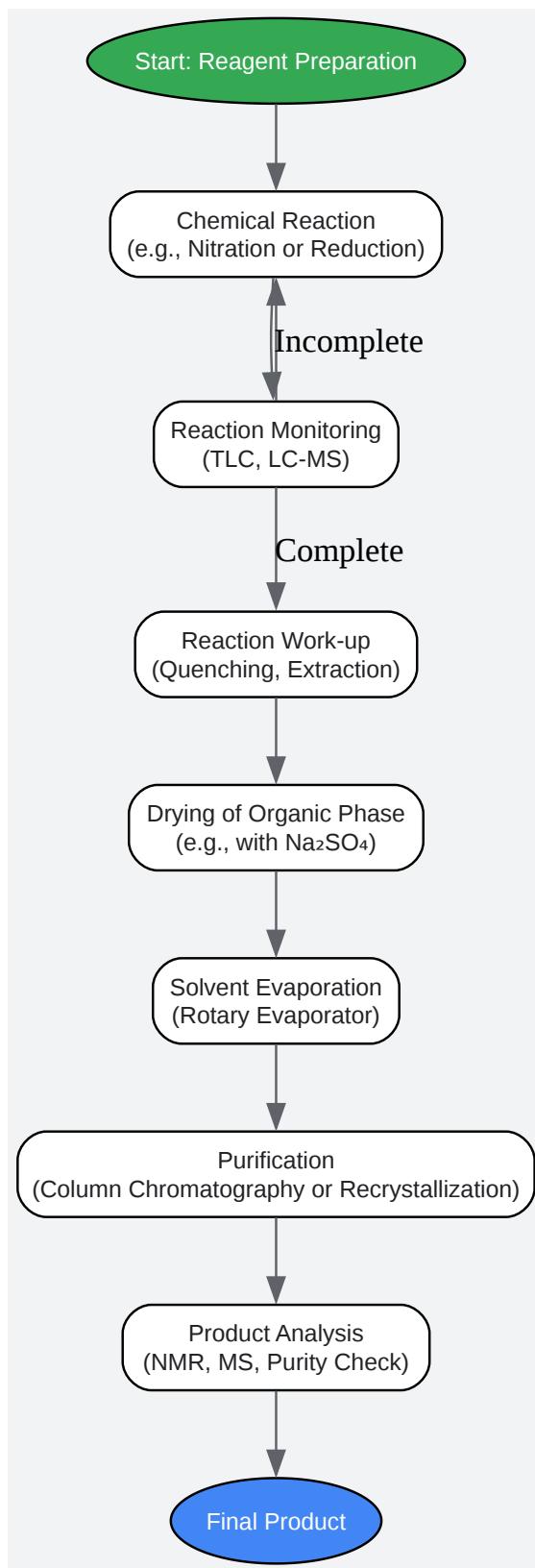

- Acetonitrile
- Procedure:
 - Charge a reaction flask with **2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile** and acetonitrile.[\[6\]](#)
 - Add 3-ethynylaniline hydrochloride, trifluoroacetic acid, and formamidine acetate to the mixture.[\[6\]](#)
 - Heat the reaction mixture to reflux and maintain for several hours.[\[6\]](#)
 - Monitor the reaction by TLC.
 - Upon completion, cool the reaction to room temperature and remove the solvent by distillation under vacuum.
 - The resulting crude product is Erlotinib, which can then be purified and converted to its hydrochloride salt.

Biological Context and Signaling Pathways

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile's significance lies in its role as an intermediate for Erlotinib, a potent inhibitor of the EGFR tyrosine kinase.[\[4\]](#) Overactivity of the EGFR signaling pathway is a key driver in the growth and proliferation of several cancers.[\[7\]](#)[\[8\]](#)

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling cascade and the point of inhibition by EGFR Tyrosine Kinase Inhibitors (TKIs) like Erlotinib.


[Click to download full resolution via product page](#)

Caption: Simplified EGFR Signaling Pathway and Inhibition by Erlotinib.

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[9][10] These pathways ultimately lead to gene transcription that promotes cell proliferation and survival. Erlotinib acts by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.[6]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and purification of an organic compound like **2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile**.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for Synthesis and Purification.

This workflow represents a standard procedure in synthetic organic chemistry, from the initial reaction setup to the final analysis and isolation of the pure compound.[\[11\]](#) Each step is crucial for achieving a high yield and purity of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | CymitQuimica [cymitquimica.com]
- 3. indiamart.com [indiamart.com]
- 4. innospk.com [innospk.com]
- 5. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. biotage.com [biotage.com]
- To cite this document: BenchChem. ["2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile" molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290603#2-amino-4-5-bis-2-methoxyethoxy-benzonitrile-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com